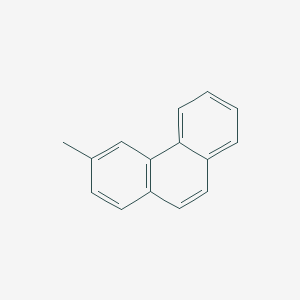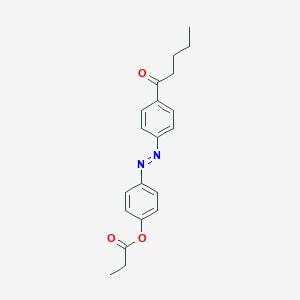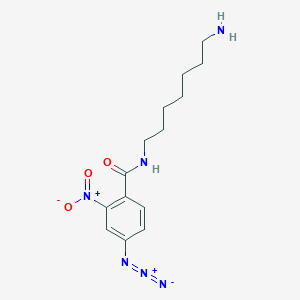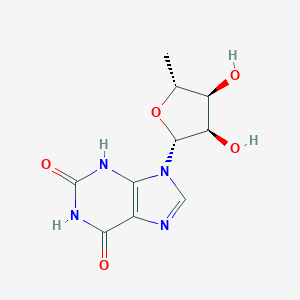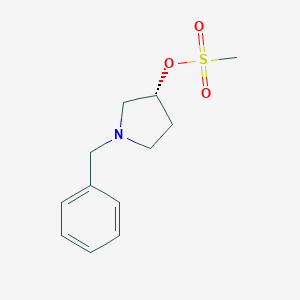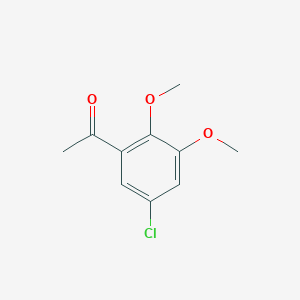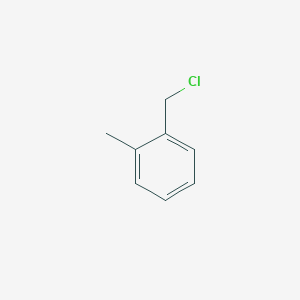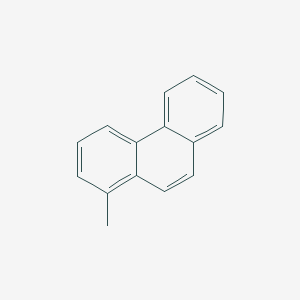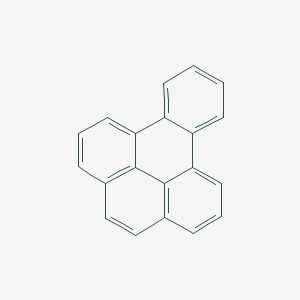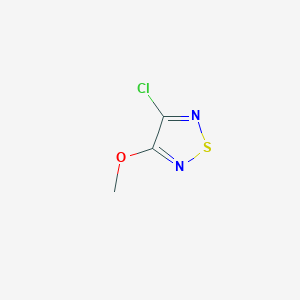
3-Chloro-4-methoxy-1,2,5-thiadiazole
Vue d'ensemble
Description
3-Chloro-4-methoxy-1,2,5-thiadiazole is a chemical compound with the molecular formula C3H3ClN2OS and a molecular weight of 150.59 . It is used in neurology research and is associated with various areas such as pain and inflammation, neurotransmission, Alzheimer’s, memory, learning and cognition, Parkinson’s, schizophrenia, and addiction .
Molecular Structure Analysis
The molecular structure of 3-Chloro-4-methoxy-1,2,5-thiadiazole is defined by its molecular formula C3H3ClN2OS . The influence of substituents on the compound’s activity has been studied, revealing that the nature of the substituent on the C-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity .Chemical Reactions Analysis
The structure-activity relationship (SAR) of the 1,3,4-thiadiazole scaffold suggests that methoxy group substitution decreases the antimicrobial activity while electron-withdrawing group increases the activity .Applications De Recherche Scientifique
Anticancer Activity : 3,5-bis(indolyl)-1,2,4-thiadiazoles, a derivative, have shown potent in-vitro anticancer activity against human cancer cell lines (Kumar et al., 2011).
Chemical Reactions and Transformations : 4-carbethoxy-5-chloro-1,2,3-thiadiazole reacts with sodium azide to form ethyl -thiatriazolyldiazoacetate, indicating a new rearrangement mechanism (L'abbé et al., 1982). Additionally, 3,5-Dichloro-1,2,4-thiadiazole can be used to produce 3,5-diaryl-1,2,4-thiadiazoles under Suzuki-Miyaura coupling conditions (Farahat & Boykin, 2012).
Antimicrobial Activity : Certain derivatives of 3-Chloro-4-methoxy-1,2,5-thiadiazole have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria (Murthy & Shashikanth, 2012); (Noolvi et al., 2016).
Corrosion Inhibition : A novel 1,3,4-thiadiazole derivative has been found effective in protecting mild steel in acidic environments, demonstrating a high degree of corrosion inhibition (Attou et al., 2020).
Molecular Structure Studies : Studies on the molecular structure and electronic properties of 3-Chloro-4-fluoro-1,2,5-thiadiazole have been conducted to understand its neutral ground-state geometry and ionization potentials (Pacsai et al., 2012).
Antioxidant Properties : Certain 1,3,4-thiadiazole derivatives exhibit effective antioxidant properties, potentially useful in pharmaceutical applications (Gür et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
3-chloro-4-methoxy-1,2,5-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN2OS/c1-7-3-2(4)5-8-6-3/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLDYFHPRJMKLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NSN=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592586 | |
| Record name | 3-Chloro-4-methoxy-1,2,5-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-methoxy-1,2,5-thiadiazole | |
CAS RN |
5728-16-5 | |
| Record name | 3-Chloro-4-methoxy-1,2,5-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



